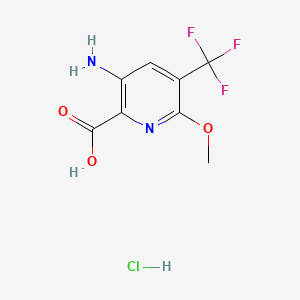
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This particular compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 5-position, along with a hydrochloride salt form. These structural features make it a unique and versatile compound in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 2-Pyridinecarboxylic acid.
Functional Group Introduction:
Amino Group Introduction: The amino group at the 3-position can be introduced through nitration followed by reduction.
Methoxy Group Introduction: The methoxy group at the 6-position can be introduced using methoxylation reagents.
Final Conversion: The final step involves the conversion of the free acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amines.
科学的研究の応用
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
6-(Trifluoromethyl)picolinic Acid: Similar structure but lacks the amino and methoxy groups.
3-Methoxy-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the amino and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C8H8ClF3N2O3 |
|---|---|
分子量 |
272.61 g/mol |
IUPAC名 |
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O3.ClH/c1-16-6-3(8(9,10)11)2-4(12)5(13-6)7(14)15;/h2H,12H2,1H3,(H,14,15);1H |
InChIキー |
HUPNCDHQEWXJBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1C(F)(F)F)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
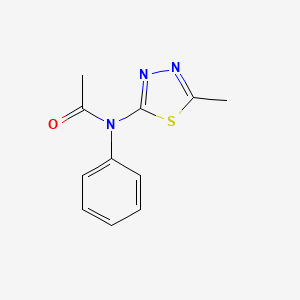
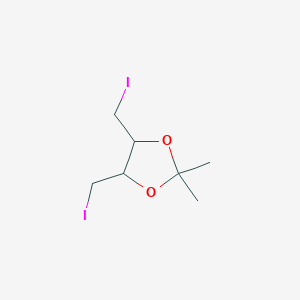


![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)

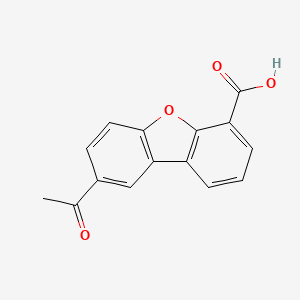
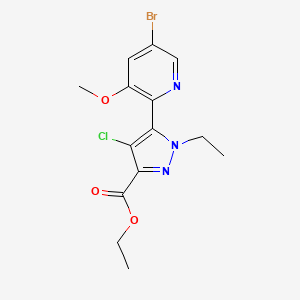
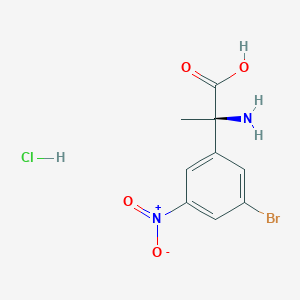
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)

